molecular formula C18H17FN4O2 B2903920 N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-79-9

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

货号 B2903920
CAS 编号: 866846-79-9
分子量: 340.358
InChI 键: ZUKVEVNLJJYZAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EFT-508, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK6). PTK6 is a non-receptor tyrosine kinase that is overexpressed in various types of cancer, including breast, prostate, and colon cancer. EFT-508 has shown promising results in preclinical studies as a potential treatment for cancer.

作用机制

PTK6 is a non-receptor tyrosine kinase that is overexpressed in various types of cancer. PTK6 promotes cell proliferation, survival, and migration, and is therefore considered a potential target for cancer therapy. N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide binds to the ATP-binding site of PTK6 and inhibits its activity, leading to reduced proliferation and survival of cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of PTK6 in cancer cells, leading to reduced proliferation, survival, and migration. N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues.

实验室实验的优点和局限性

One advantage of N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its specificity for PTK6, which reduces the risk of off-target effects. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

未来方向

For N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include clinical trials to evaluate its safety and efficacy in cancer patients. In addition, further studies are needed to investigate the optimal dosing regimen and potential drug interactions with other cancer therapies. Other potential future directions include the development of combination therapies with N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and other targeted therapies, as well as the investigation of N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in other types of cancer.

合成方法

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a one-pot reaction of 4-ethoxyphenylhydrazine, 3-fluorobenzaldehyde, and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under reflux in anhydrous DMF (dimethylformamide) for 24 hours, followed by purification using column chromatography to obtain the final product.

科学研究应用

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of PTK6 and reduces the proliferation of cancer cells. In vivo studies have demonstrated that N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits tumor growth in xenograft models of breast, prostate, and colon cancer. N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

属性

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-3-25-16-9-7-14(8-10-16)20-18(24)17-12(2)23(22-21-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKVEVNLJJYZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。